Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining isoquinoline, thiazole, and ester functionalities, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Isoquinoline Moiety: The isoquinoline derivative is synthesized separately, often starting from a benzylamine derivative, followed by cyclization and functional group modifications.
Coupling Reaction: The isoquinoline derivative is then coupled with the thiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the isoquinoline ring can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (lithium aluminium hydride).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) in solvents like dichloromethane or acetone.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3 (aluminium chloride).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties. Potential therapeutic applications include treatments for infectious diseases, cancer, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Molecular Targets and Pathways
Enzymes: Potential targets include kinases, proteases, and oxidoreductases.
Receptors: It may interact with G-protein coupled receptors (GPCRs) or ion channels.
Pathways: The compound could influence signaling pathways such as MAPK/ERK, PI3K/Akt, or NF-κB, leading to changes in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate: This compound itself.
This compound: Another similar compound with slight structural variations.
Uniqueness
The uniqueness of This compound lies in its combination of isoquinoline, thiazole, and ester functionalities. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not commonly found in simpler analogs.
By comparing this compound with its analogs, researchers can identify structure-activity relationships and optimize the compound for specific applications, whether in drug development, materials science, or other fields.
Biological Activity
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The chemical structure of this compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C19H19N3O4S |
Molecular Weight | 385.44 g/mol |
Density | 1.350 ± 0.06 g/cm³ |
pKa | 6.68 ± 0.70 (Predicted) |
These properties suggest a stable compound with potential for various interactions in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazolecarboxylates showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml . This suggests that the thiazole moiety may play a crucial role in enhancing the antimicrobial efficacy of the compound.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. Compounds containing thiazole structures have been shown to possess inhibitory activity against AChE, which is significant in the context of neurodegenerative diseases like Alzheimer's . For instance, certain thiazole derivatives were reported to have IC50 values ranging from 2.7 µM to higher concentrations, indicating varying degrees of effectiveness in inhibiting AChE activity.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole ring may facilitate cellular penetration and interaction with specific enzymes or receptors involved in disease pathways. The presence of a hydroxyisoquinoline group may also contribute to its bioactivity by enhancing binding affinity to target sites within microbial or neuronal systems.
Case Study: Antimicrobial Efficacy
In a comparative study, methyl 2-amino-5-benzylthiazole-4-carboxylate was evaluated alongside this compound for their efficacy against resistant strains of M. tuberculosis. The results indicated that while both compounds exhibited antimicrobial activity, the latter demonstrated superior potency with an MIC value significantly lower than traditional treatments such as isoniazid (INH) .
Research Findings on Neuroprotective Effects
Recent investigations into neuroprotective effects have suggested that compounds similar to this compound may modulate cholinergic signaling pathways. This modulation could potentially lead to cognitive improvements in models of Alzheimer’s disease . Further studies are needed to elucidate the precise interactions and therapeutic potential.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[(1-oxo-2H-isoquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-10(2)8-14-15(18(25)26-3)21-19(27-14)22-17(24)13-9-20-16(23)12-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H,20,23)(H,21,22,24) |
InChI Key |
KENJGHWDEIZRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2=CNC(=O)C3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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